molecular formula C17H14FN3O2 B5562858 Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate

Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate

Cat. No.: B5562858
M. Wt: 311.31 g/mol
InChI Key: STCRUCJTAWXLJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate is a quinazoline derivative known for its potential applications in medicinal chemistry. This compound features a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of the ethyl ester and the 4-fluoroanilino group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of anthranilamide with ethyl oxalate to form ethyl 4-quinazolone-2-carboxylate . This intermediate is then subjected to nucleophilic substitution with 4-fluoroaniline under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of suitable solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline ring or the substituents attached to it.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline ring.

Scientific Research Applications

Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects . The compound’s structure allows it to form strong binding interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-2-23-17(22)16-20-14-6-4-3-5-13(14)15(21-16)19-12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCRUCJTAWXLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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